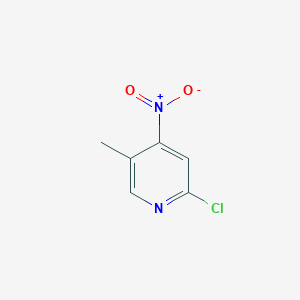

2-Chloro-5-methyl-4-nitropyridine

描述

2-Chloro-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in chemical synthesis and research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-nitropyridine typically involves the nitration of 2-chloro-5-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available raw materials. One common method includes the chlorination of 2-methyl-5-nitropyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Types of Reactions:

Nucleophilic Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can undergo oxidation to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Chloro-5-methyl-4-aminopyridine.

Oxidation: 2-Chloro-5-carboxy-4-nitropyridine.

科学研究应用

Chemical and Synthetic Applications

1. Intermediate in Organic Synthesis

2-Chloro-5-methyl-4-nitropyridine serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of 4-amino-5-methyl-2(1H)-pyridone, which is a precursor for Finerenone, a drug used for treating cardiovascular and renal diseases .

2. Reaction with Transition Metals

The compound has been utilized in reactions involving transition metals, such as palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, which can lead to the development of novel compounds with potential therapeutic properties .

Biological Applications

1. Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. This interaction is critical for understanding drug metabolism and toxicity.

2. Modulation of Cellular Processes

The compound has demonstrated effects on cellular processes by modulating gene expression related to oxidative stress response and apoptosis. This property makes it a useful tool in studying cellular signaling pathways and potential therapeutic targets in cancer research.

Medical Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents. Its ability to inhibit bacterial growth could be pivotal in addressing antibiotic resistance issues.

2. Anticancer Research

The compound's potential anticancer properties are under investigation, with studies focusing on its ability to induce apoptosis in cancer cells. This application could lead to the development of novel cancer therapies targeting specific pathways influenced by this compound.

Industrial Applications

1. Production of Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of herbicides and pesticides. Its role as an intermediate allows for the creation of effective agrochemical products that enhance crop yield while managing pests effectively .

2. Dye Manufacturing

The compound is also employed in the production of dyes due to its chemical properties that facilitate color development and stability in various applications.

Case Studies

作用机制

The mechanism of action of 2-Chloro-5-methyl-4-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s activity and specificity.

相似化合物的比较

2-Chloro-4-methyl-5-nitropyridine: Similar structure but with different positional isomerism.

2-Chloro-5-nitropyridine: Lacks the methyl group, affecting its reactivity and applications.

4-Chloro-2-methyl-5-nitropyridine: Another positional isomer with distinct chemical properties.

Uniqueness: 2-Chloro-5-methyl-4-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of a chlorine atom, methyl group, and nitro group on the pyridine ring allows for diverse chemical transformations and applications in various research fields.

生物活性

2-Chloro-5-methyl-4-nitropyridine (C_7H_6ClN_2O_2) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with various biological systems, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₇H₆ClN₂O₂

- Molecular Weight : Approximately 188.58 g/mol

- Appearance : Light yellow solid

Biochemical Interactions

This compound exhibits notable interactions with several biomolecules, influencing enzyme activity and cellular processes:

-

Enzyme Interaction :

- The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the modulation of metabolic pathways, affecting drug metabolism and toxicity profiles.

-

Cellular Effects :

- It has been shown to influence cell signaling pathways and gene expression. Specifically, it modulates the expression of genes related to oxidative stress response and apoptosis, indicating potential roles in cell survival and death mechanisms.

-

Molecular Mechanisms :

- The compound can inhibit or activate various kinases involved in signaling pathways. For instance, it has been documented to inhibit certain kinases, which could have implications for cancer therapy by altering cell proliferation signals.

Case Studies

-

Oxidative Stress Response :

- In laboratory studies, this compound was found to induce oxidative stress in specific cell lines, leading to increased levels of reactive oxygen species (ROS). This effect was dose-dependent, with higher concentrations resulting in greater oxidative damage.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

-

Potential Anticancer Properties :

- Recent investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate these mechanisms fully.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cellular functions.

- Moderate Doses : Observable changes in gene expression related to stress responses.

- High Doses : Significant alterations in signaling pathways and increased apoptosis rates in targeted cells.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy in therapeutic applications.

Transport and Distribution

The transport mechanisms include interactions with specific transporters that facilitate cellular uptake. The subcellular localization of this compound influences its biological activity, as it can target specific organelles involved in metabolism and signaling.

Applications

This compound has several potential applications:

- Pharmaceutical Development : Investigated for its antimicrobial and anticancer properties.

- Agrochemical Production : Explored as a candidate for developing pesticides or herbicides due to its biological activity against pathogens.

常见问题

Q. Basic: What are the established synthetic routes for 2-chloro-5-methyl-4-nitropyridine, and how can reaction conditions be optimized?

A common synthesis begins with 2-aminopyridine , proceeding through nitration (mixed acid), hydrolysis under acidic conditions to form 2-hydroxy-5-nitropyridine, and chlorination using PCl₅/POCl₃, yielding this compound with a total yield of 41.1% . Optimization involves orthogonal experimental design to test variables (temperature, stoichiometry, reaction time). For example, nitration efficiency depends on nitric acid concentration and temperature control to avoid over-nitration. Statistical analysis (e.g., ANOVA) can identify critical parameters for yield improvement.

Q. Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl protons at δ ~2.5 ppm and nitro-group deshielding effects).

- IR spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass spectrometry (MS) : Verify molecular ion peaks at m/z 172.57 (C₆H₅ClN₂O₂) .

- Melting point analysis : Compare observed values (e.g., 266°C) with literature data to assess purity .

Q. Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use EN 166-compliant goggles, nitrile gloves (EN 374 standard), and impermeable lab coats to prevent skin/eye contact .

- Respiratory protection : NIOSH-approved dust masks for powder handling to avoid inhalation.

- Storage : Keep in sealed containers in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers) .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent drainage contamination .

Q. Advanced: How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT calculations (e.g., B3LYP functional) model electronic properties such as:

- Electrophilicity : Nitro and chloro groups activate the pyridine ring for nucleophilic substitution.

- Localized electron density : Laplacian analysis (via Colle-Salvetti correlation-energy methods) identifies reactive sites, explaining preferential substitution at the 4-position .

- Transition state modeling : Predicts activation barriers for reactions like hydrolysis or amination, aiding in catalyst design.

Q. Advanced: What mechanistic insights govern the nitration and chlorination steps in synthesizing this compound?

- Nitration mechanism : Mixed acid (H₂SO₄/HNO₃) generates nitronium ions (NO₂⁺), which electrophilically attack the pyridine ring. Steric effects from the methyl group direct nitration to the 5-position .

- Chlorination : PCl₅ acts as a chlorinating agent, replacing the hydroxyl group via a two-step process (protonation followed by nucleophilic displacement). POCl₃ enhances reactivity by stabilizing intermediates .

Q. Advanced: How does this compound behave under varying pH or thermal conditions?

- Thermal stability : Decomposition occurs above 283°C (boiling point), but short-term stability up to 150°C is observed under inert atmospheres .

- pH sensitivity : Hydrolysis risk increases in alkaline conditions due to nucleophilic attack on the chloro group. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) is recommended.

Q. Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Method validation : Cross-check purity via HPLC or elemental analysis to rule out impurities skewing results.

- Source evaluation : Prioritize peer-reviewed studies over vendor data (e.g., melting point discrepancies between literature (266°C) and commercial SDS require verification ).

- Iterative testing : Replicate synthesis and characterization under controlled conditions, documenting deviations (e.g., heating rates in melting point determination) .

属性

IUPAC Name |

2-chloro-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGDFBBVKXPIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540248 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-45-1 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。